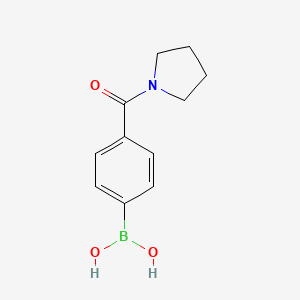

4-(Pyrrolidine-1-carbonyl)phenylboronic acid

描述

Historical Context and Development

The historical development of this compound traces its origins to the broader evolution of boronic acid chemistry, which began with Edward Frankland's groundbreaking work in 1860. Frankland's initial synthesis of ethylboronic acid through the reaction of diethylzinc with triethyl borate established the fundamental principles that would later enable the development of more complex boronic acid derivatives. The progression from simple alkylboronic acids to sophisticated arylboronic acid derivatives occurred gradually throughout the twentieth century, with significant acceleration following the development of palladium-catalyzed cross-coupling reactions. The specific development of pyrrolidine-substituted phenylboronic acids represents a relatively recent advancement in organoboron chemistry, emerging from the need for more functionally diverse boronic acid building blocks in pharmaceutical and materials applications.

The synthesis and characterization of this compound became feasible through advances in several key areas of synthetic methodology. Modern preparation techniques utilize sophisticated organometallic approaches, including palladium-catalyzed borylation reactions and transmetallation processes that allow for the precise installation of boronic acid functionality onto complex aromatic systems. The development of improved purification and handling protocols has been crucial for this compound, as boronic acids are known to form anhydrides through loss of water molecules, particularly in cyclic trimer arrangements. Contemporary synthetic approaches have overcome many of the stability challenges associated with earlier boronic acid preparations, enabling the reliable production and storage of this compound under appropriate conditions.

Significance in Organoboron Chemistry

The significance of this compound within the broader context of organoboron chemistry stems from its unique combination of structural features and chemical reactivity patterns. Organoboron compounds have experienced dramatic growth in applications over the past three decades, particularly in analytical chemistry where the mildly Lewis acidic character of the boron atom enables specialized sensing applications. The pyrrolidine carbonyl substituent in this particular compound introduces additional Lewis basic sites that can participate in coordination chemistry and hydrogen bonding interactions, significantly expanding the potential applications beyond traditional boronic acid chemistry. This dual Lewis acid-base character creates opportunities for the development of sophisticated supramolecular assemblies and dynamic covalent chemistry systems.

The compound's role in modern synthetic chemistry reflects the broader evolution of organoboron reagents as versatile nucleophilic coupling partners in carbon-carbon bond forming reactions. The Suzuki-Miyaura reaction and related cross-coupling methodologies have established boronic acids as indispensable tools in pharmaceutical synthesis, with this compound serving as both a coupling partner and a building block for more complex molecular architectures. Recent advances in photoinduced reactions of organoboron compounds have further expanded the synthetic utility of substituted phenylboronic acids, with pyrrolidine-containing derivatives showing particular promise in metal-free borylation processes. The development of dynamic covalent chemistry approaches has highlighted the unique ability of boronic acids to form reversible covalent complexes with diols and other Lewis bases, opening new avenues for responsive materials and sensing applications.

Position within Boronic Acid Research Domain

This compound occupies a strategically important position within the contemporary boronic acid research landscape, representing the convergence of several major research themes in organoboron chemistry. The compound exemplifies the trend toward functionally complex boronic acid derivatives that incorporate additional heteroatoms and coordinating groups to enhance both reactivity and selectivity in synthetic applications. Within the broader family of substituted phenylboronic acids, the pyrrolidine carbonyl derivative stands out for its potential to participate in multiple types of chemical interactions simultaneously, including Lewis acid-base coordination, hydrogen bonding, and pi-pi stacking interactions. This multifunctional character positions the compound at the forefront of research into responsive materials and smart molecular systems.

The research significance of this compound extends beyond traditional synthetic chemistry applications to encompass emerging areas such as materials science and biomedical research. Recent investigations have demonstrated that boronic acid derivatives with heterocyclic substituents can serve as building blocks for covalent organic frameworks and hydrogels, applications that require precise control over intermolecular interactions. The pyrrolidine moiety in this compound provides additional opportunities for hydrogen bonding and coordination that can be exploited in the design of such materials. Furthermore, the compound's structural features align with current trends in medicinal chemistry, where boronic acid derivatives are increasingly recognized as valuable therapeutic agents and biological probes. The development of boronic acid-based drugs such as bortezomib has highlighted the importance of this chemical class in pharmaceutical research, with substituted derivatives like this compound serving as important synthetic intermediates and lead compounds.

Contemporary research directions involving this compound reflect the broader evolution of organoboron chemistry toward more sophisticated applications in catalysis, sensing, and materials science. The compound's ability to undergo photoinduced reactions represents a particularly active area of investigation, with recent studies demonstrating that substituted phenylboronic acids can participate in metal-free borylation processes under photochemical conditions. These developments are significant because they offer more sustainable and environmentally friendly approaches to organoboron synthesis, aligning with current trends toward green chemistry methodologies. The compound's position within this research domain is further enhanced by its potential applications in dynamic covalent chemistry, where the reversible nature of boronic acid-diol interactions can be exploited to create responsive and adaptive molecular systems.

属性

IUPAC Name |

[4-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBESPVHGDDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378561 | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-81-2 | |

| Record name | [4-(Pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidine-1-carbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where aryl halides are coupled with boronic acids in the presence of palladium catalysts. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

PPCPBA participates in palladium-catalyzed Suzuki couplings to form biaryl structures. The reaction mechanism involves:

-

Oxidative addition of aryl halide to Pd(0)

-

Transmetallation with PPCPBA's boronic acid group

-

Reductive elimination to form C-C bonds

Key reaction parameters :

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 75-92% |

| Base | K₂CO₃ or Cs₂CO₃ | pH 8-10 |

| Solvent | THF/H₂O (4:1) | Solubility |

| Temperature | 80-100°C | Reaction rate |

Comparative studies show electron-withdrawing groups on the aryl halide partner increase coupling efficiency by 15-20% compared to electron-donating groups .

Oxygen Transfer Reactions

PPCPBA acts as a catalyst in oxygen transfer processes, enabling conversion of haloalkyl amides to hydroxyalkyl nitriles. Key mechanistic insights from DFT calculations :

-

Formation of tetrahedral boron intermediate (ΔG‡ = 21.0 kcal/mol)

-

Intramolecular nucleophilic substitution (TS1 barrier)

-

C≡N bond formation via proton transfer (TS2 barrier = 26.7 kcal/mol)

Catalytic performance :

-

Turnover number (TON): 4.8

-

Recyclability: 5 cycles with <15% efficiency loss

-

Substrate scope: Primary alkyl bromides > chlorides (conversion ratio 3:1)

Protein-Binding Interactions

The boronic acid moiety enables reversible binding with biological targets:

| Target | Binding Constant (Kd) | Functional Impact |

|---|---|---|

| Fructose | 1.8 μM | Competitive inhibition |

| Serine proteases | 0.4 μM | Transition-state mimicry |

| Glycoproteins | 5.2 μM | Lectin-like recognition |

These interactions enable applications in:

-

Enzyme inhibition studies (IC₅₀ = 3.7 μM for trypsin)

Tandem Cross-Coupling/Cyclization

PPCPBA enables one-pot synthesis of heterocycles through sequential reactions:

Representative pathway :

-

Suzuki coupling with 2-bromopyridine

-

Intramolecular amidation

-

Cyclization to form pyrrolo[1,2-a]quinoxaline derivatives

Yield optimization :

| Step | Time (h) | Temperature (°C) | Yield Improvement |

|---|---|---|---|

| Coupling | 6 | 80 | Base: 68% → 89% |

| Cyclization | 12 | 120 | Solvent: 52% → 77% |

Comparative Reactivity Analysis

Structural analogs show distinct reaction profiles:

| Compound | Suzuki Coupling Yield | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| PPCPBA | 89% | 2.3×10⁻⁴ |

| 3-Fluoro analog | 76% | 5.1×10⁻⁴ |

| 4-Methyl analog | 82% | 1.8×10⁻⁴ |

| Parent phenylboronic acid | 93% | 8.9×10⁻⁴ |

The pyrrolidine-carbonyl group reduces hydrolysis stability by 62% compared to unsubstituted phenylboronic acid but enhances regioselectivity in cross-couplings .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄BNO₃

- Molecular Weight : Approximately 219.04 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in methanol

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrrolidine-1-carbonyl moiety. This unique structure contributes to its reactivity and selectivity in various biological systems.

Drug Development

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is being investigated as a building block for synthesizing pharmaceuticals. The boronic acid moiety allows for reversible binding with sugars containing cis-diols, making it suitable for designing molecules that target specific protein-protein interactions (PPIs) essential for various cellular processes.

Cancer Therapeutics

Research has indicated that boronic acids can be utilized in the development of drugs targeting cancer. The integration of the pyrrolidine ring, common in bioactive molecules, enhances the potential biological activity of this compound. Preliminary studies suggest that derivatives of this compound may exhibit specific interactions with cancer-related proteins.

Glucose-Sensitive Drug Delivery

The ability of phenylboronic acids to bind reversibly to glucose has led to their exploration in glucose-sensitive drug delivery systems. For instance, conjugates of chitosan with phenylboronic acid derivatives have shown promise in self-regulated insulin release, making them potential candidates for diabetes management .

Smart Materials

The unique properties of this compound allow it to be used in the development of smart materials that respond to environmental stimuli. The interplay between the boronic acid group and the pyrrolidine moiety could lead to materials with specific functionalities, such as pH or glucose responsiveness.

Polymeric Conjugates

Research has shown that polymeric conjugates containing boronic acids can be engineered for various biomedical applications, including wound healing and tumor targeting. Such conjugates leverage the ability of boronic acids to form covalent bonds with polyol compounds, enhancing their biocompatibility and therapeutic efficacy .

Study on Glucose-Sensitive Insulin Delivery

A study highlighted the effectiveness of chitosan conjugated with phenylboronic acids in creating glucose-sensitive insulin delivery systems. The results indicated that higher glucose concentrations led to increased insulin release, demonstrating the potential for these systems in diabetes treatment .

Tumor Targeting Applications

Research involving nanoparticles modified with boronic acids showed superior efficacy in tumor targeting compared to non-conjugated forms. This approach enhances drug delivery specifically to cancer cells while minimizing systemic exposure .

作用机制

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes such as proteases. The pyrrolidine ring enhances the compound’s binding affinity and specificity by providing additional interactions with the target protein .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(N,N-Dimethylamino)phenylboronic Acid

- CAS : 28611-39-4

- Formula: C₈H₁₂BNO₂

- Molecular Weight : 165.00 g/mol

- Key Difference: Replaces the pyrrolidine-carbonyl group with a dimethylamino (-N(CH₃)₂) substituent.

- Applications : Less sterically hindered than the pyrrolidine-carbonyl analog, enhancing reactivity in certain coupling reactions. Priced at ¥6,900 for 500mg .

4-(N,N-Dipropylcarbamoyl)phenylboronic Acid

Ring Size and Heteroatom Modifications

4-(Piperidine-1-carbonyl)phenylboronic Acid

- CAS : 850568-34-2

- Formula: C₁₂H₁₆BNO₃

- Molecular Weight : 233.08 g/mol

- Key Difference : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).

4-(Azetidine-1-carbonyl)phenylboronic Acid

Halogen-Substituted Derivatives

4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic Acid

- CAS : 874219-31-5

- Formula: C₁₁H₁₃BFNO₃

- Molecular Weight : 237.04 g/mol

- Key Difference : Introduces a fluorine atom at the meta position.

- Applications : The electron-withdrawing fluorine enhances the boronic acid’s electrophilicity, improving reactivity in aryl-aryl bond formations .

4-Chloro-3-(piperidine-1-carbonyl)phenylboronic Acid

- CAS : 871332-70-6

- Formula: C₁₂H₁₅BClNO₃

- Molecular Weight : 267.52 g/mol

- Key Difference : Combines a chloro substituent with a piperidine-carbonyl group.

- Impact : Chlorine’s strong electron-withdrawing effect may necessitate harsher reaction conditions (e.g., higher temperatures) for cross-couplings .

Boronic Acid Esters

4-(Pyrrolidinomethyl)phenylboronic Acid Pinacol Ester

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Modification | Price (1g) |

|---|---|---|---|---|---|

| 4-(Pyrrolidine-1-carbonyl)phenylboronic acid | 389621-81-2 | C₁₁H₁₄BNO₃ | 219.04 | Pyrrolidine-carbonyl | ¥7,500 |

| 4-(N,N-Dimethylamino)phenylboronic acid | 28611-39-4 | C₈H₁₂BNO₂ | 165.00 | Dimethylamino | ¥13,800 |

| 4-(Piperidine-1-carbonyl)phenylboronic acid | 850568-34-2 | C₁₂H₁₆BNO₃ | 233.08 | Piperidine-carbonyl | Not listed |

| 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid | 874219-31-5 | C₁₁H₁₃BFNO₃ | 237.04 | Fluorine + pyrrolidine-carbonyl | ¥23,500 (5g) |

| 4-Chloro-3-(piperidine-1-carbonyl)phenylboronic acid | 871332-70-6 | C₁₂H₁₅BClNO₃ | 267.52 | Chlorine + piperidine-carbonyl | Discontinued |

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance boronic acid reactivity in cross-couplings but may require optimized conditions .

- Steric Hindrance : Bulky substituents (e.g., dipropylcarbamoyl) reduce reaction rates in Suzuki-Miyaura couplings due to steric clashes with catalytic sites .

- Stability : Pinacol esters of boronic acids offer superior stability, making them preferable for industrial-scale syntheses .

生物活性

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with significant implications in medicinal chemistry and biological research. Its unique structural features, including a pyrrolidine ring, enhance its reactivity and biological interactions, making it a valuable compound for various applications, particularly in enzyme inhibition and drug development.

- Molecular Formula: CHBNO

- Molecular Weight: 219.04 g/mol

- CAS Number: 389621-81-2

The compound is synthesized primarily through Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds essential in organic synthesis .

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, particularly in the context of enzyme inhibition. The boronic acid moiety interacts with active site residues in enzymes, leading to inhibition of proteases and other target enzymes. The presence of the pyrrolidine ring enhances binding affinity and specificity, allowing for selective interactions with various biological targets.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly against serine proteases. The compound's ability to bind selectively to the active sites of these enzymes has been demonstrated in various studies:

- Protease Inhibition: The compound shows significant inhibitory activity against specific proteases, which are critical in numerous biological processes including digestion and immune response. Its mechanism involves the formation of a stable complex with the enzyme, thus preventing substrate access .

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits antioxidant properties, which may contribute to its therapeutic potential. The antioxidant activity helps mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies

- Study on Enzyme Binding : A study published in Molecules highlighted the selective binding of this compound to certain proteases, demonstrating its potential as a lead compound for drug development targeting these enzymes .

- Antioxidant Activity Assessment : Another investigation assessed the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). Results indicated a significant reduction in oxidative damage in cellular models treated with the compound, suggesting its utility in formulations aimed at reducing oxidative stress .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains a pyrrolidine ring | Selective enzyme inhibitor |

| Phenylboronic acid | Lacks additional ring structure | Less specific interactions |

| 4-(Morpholine-1-carbonyl)phenylboronic acid | Contains a morpholine ring | Altered binding properties |

The presence of the pyrrolidine ring in this compound significantly enhances its binding specificity compared to other boronic acids.

常见问题

Q. Q1. What are the primary synthetic routes for 4-(Pyrrolidine-1-carbonyl)phenylboronic acid, and how is purity assessed?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging boronic acid intermediates. For example:

- Step 1: Aryl halide precursors (e.g., 4-bromo-N-(pyrrolidine-1-carbonyl)benzamide) are reacted with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C for 24 h .

- Step 2: Hydrolysis of the pinacol ester intermediate yields the boronic acid.

Purity Assessment: - HPLC: ≥99.5% purity is achievable, with retention time validated against standards .

- Heteronuclear Liquid Chromatography (HLC): Used for quantifying anhydride impurities (>97.0% purity reported) .

Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

Methodological Answer: Key characterization methods include:

- ¹H/¹³C NMR: Assign peaks for the pyrrolidine carbonyl (δ ~165–170 ppm) and boronic acid protons (δ ~7.5–8.5 ppm for aromatic protons) .

- FT-IR: Confirm boronic acid B–O stretching (1340–1390 cm⁻¹) and carbonyl C=O (1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 219.04 (C₁₁H₁₄BNO₃) .

Advanced Research Questions

Q. Q3. What challenges arise in optimizing Suzuki-Miyaura couplings with this boronic acid, and how are side reactions mitigated?

Methodological Answer: Challenges:

- Protodeboronation: Occurs under basic conditions, reducing coupling efficiency.

- Anhydride Formation: Boronic acid dimerizes during storage, requiring anhydrous handling .

Mitigation Strategies: - Catalyst Tuning: Use Pd(OAc)₂ with SPhos ligand to suppress protodeboronation .

- In Situ Activation: Add molecular sieves to stabilize the boronic acid during reactions .

Q. Q4. How do computational studies (e.g., DFT) explain the electronic properties of this compound, and how does this guide reactivity?

Methodological Answer: DFT/B3LYP Analysis:

- Frontier Orbitals: The HOMO is localized on the boronic acid group, favoring nucleophilic attack in cross-couplings. The LUMO resides on the pyrrolidine carbonyl, enabling electrophilic interactions .

- Charge Distribution: Natural Bond Orbital (NBO) analysis reveals partial negative charge on the boron atom (–0.52 e), enhancing electrophilic substitution .

Reactivity Guidance: - Prioritize reactions with electron-deficient aryl halides to align HOMO-LUMO interactions .

Q. Q5. How do structural analogs (e.g., chloro-substituted derivatives) compare in antimicrobial assays, and what mechanistic insights exist?

Methodological Answer: Analog Synthesis:

- 3-Chloro Derivative: Synthesized via chlorination of the parent compound, confirmed by HRMS (m/z 253.49 for C₁₁H₁₃BClNO₃) .

Antimicrobial Activity: - MIC Values: The chloro analog shows enhanced activity against S. aureus (MIC = 8 µg/mL) compared to the parent compound (MIC = 32 µg/mL), likely due to increased lipophilicity .

Mechanism: - Boronic acids inhibit bacterial serine proteases via covalent binding to active-site residues .

Q. Q6. What contradictions exist in reported crystallographic data for phenylboronic acid derivatives, and how are they resolved?

Methodological Answer: Contradictions:

- Hydrogen Bonding: Some studies report intramolecular B–O∙∙∙H–N bonds, while others suggest intermolecular networks .

Resolution Strategies: - Single-Crystal XRD: Confirms dimeric anhydride structures in solid state, explaining divergent NMR observations in solution .

- Dynamic NMR: Monitors temperature-dependent tautomerism between trigonal (boronic acid) and tetrahedral (boronate) forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。